molecular formula C9H13N3O B13075781 2-Amino-3-(5-methylpyridin-3-yl)propanamide

2-Amino-3-(5-methylpyridin-3-yl)propanamide

Cat. No.: B13075781
M. Wt: 179.22 g/mol
InChI Key: DSASWSRCBYOCLG-UHFFFAOYSA-N
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Description

2-Amino-3-(5-methylpyridin-3-yl)propanamide is a synthetic small molecule characterized by a propanamide backbone substituted with a 5-methylpyridin-3-yl group at the β-carbon and an amino group at the α-carbon.

Properties

Molecular Formula

C9H13N3O

Molecular Weight

179.22 g/mol

IUPAC Name

2-amino-3-(5-methylpyridin-3-yl)propanamide

InChI

InChI=1S/C9H13N3O/c1-6-2-7(5-12-4-6)3-8(10)9(11)13/h2,4-5,8H,3,10H2,1H3,(H2,11,13)

InChI Key

DSASWSRCBYOCLG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1)CC(C(=O)N)N

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(5-methylpyridin-3-yl)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amines .

Scientific Research Applications

2-Amino-3-(5-methylpyridin-3-yl)propanamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-Amino-3-(5-methylpyridin-3-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved are still under investigation .

Comparison with Similar Compounds

Pyridine-Based Derivatives

  • 2-Amino-3-(5-methoxy-2-pyridinyl)propanamide (R-19a): Features a 5-methoxy-2-pyridinyl group. Reported yield: 96% with ESI/MS m/z 405 (M–H)⁻ .
  • 2-Amino-3-(3-pyridinyl)propanamide (R-19d): Substituted with a 3-pyridinyl group, lacking the methyl group. Exhibits distinct fragmentation patterns in ESI-MS/MS (m/z 246 (100)) compared to the target compound, suggesting divergent stability .

Key Difference : The 5-methyl group in the target compound may improve steric fit in hydrophobic binding pockets compared to methoxy or unsubstituted pyridinyl analogs.

Indole-Based Derivatives

  • Synthesized from 4-substituted indoles, highlighting divergent synthetic pathways compared to pyridine-based analogs .
  • (R)-2-Amino-3-(1H-indol-3-yl)-N-[(1-phenylcyclohexyl)methyl]propanamide (R-19c): Incorporates a bulky cyclohexylmethyl group, reducing solubility (ESI/MS m/z 374 (M–H)⁻) .

Key Difference : Indole derivatives may exhibit enhanced CNS penetration due to increased lipophilicity but face synthetic challenges in regioselective functionalization .

Thiazole and Imidazole Derivatives

  • 2-Amino-3-(1,2-thiazol-5-yl)propanamide: Features a thiazole ring, which confers rigidity. Molecular weight: 171.2 g/mol, with discontinued commercial availability .
  • 2-Amino-N-(2-hydroxyethyl)-3-(1H-imidazol-4-yl)propanamide (2): Demonstrates pH-dependent corrosion inhibition (85.79% efficacy at pH 8), linked to its ethylamine substituent .

Biological Activity

2-Amino-3-(5-methylpyridin-3-yl)propanamide, a compound of interest in medicinal chemistry, has garnered attention for its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and its relevance in therapeutic applications, particularly in cancer and neurological disorders.

Chemical Structure and Properties

The molecular formula of 2-Amino-3-(5-methylpyridin-3-yl)propanamide is C10_{10}H12_{12}N2_2O, with a molecular weight of approximately 178.22 g/mol. The compound features an amino group, a propanamide moiety, and a 5-methylpyridine ring, which contribute to its biological activity.

The mechanism of action involves the compound's interaction with specific enzymes and receptors. The amino group can form hydrogen bonds, while the pyridine ring may participate in π-π interactions, enhancing its binding affinity to biological targets. This interaction can modulate various signaling pathways, leading to therapeutic effects against diseases such as cancer and neurodegenerative disorders.

Anticancer Activity

Research indicates that 2-Amino-3-(5-methylpyridin-3-yl)propanamide exhibits significant anticancer properties. In vitro studies have demonstrated its cytotoxic effects on several cancer cell lines:

Cell Line IC50_{50} (µM) Mechanism
MCF7 (Breast)12.50Induction of apoptosis
A549 (Lung)26.00Cell cycle arrest at G1 phase
HepG2 (Liver)44.00Inhibition of proliferation

These findings suggest that the compound may act by inducing apoptosis and inhibiting cell proliferation through various pathways .

Neuroprotective Effects

In addition to its anticancer properties, 2-Amino-3-(5-methylpyridin-3-yl)propanamide has been studied for its neuroprotective effects. It may inhibit certain enzymes involved in neurodegenerative processes, thereby offering potential therapeutic benefits for conditions like Alzheimer's disease.

Case Studies

  • Study on MCF7 Cell Line :
    • Researchers investigated the effects of 2-Amino-3-(5-methylpyridin-3-yl)propanamide on MCF7 cells.
    • Results indicated an IC50_{50} value of 12.50 µM, with significant apoptosis observed through flow cytometry analysis.
  • Study on A549 Cell Line :
    • The compound was tested against A549 lung cancer cells.
    • An IC50_{50} value of 26 µM was recorded, indicating effective inhibition of cell growth and induction of cell cycle arrest at the G1 phase.

Comparative Analysis with Similar Compounds

The biological activity of 2-Amino-3-(5-methylpyridin-3-yl)propanamide can be compared with other amino-pyridine derivatives:

Compound Name Structural Features Biological Activity
3-Amino-3-(4-methylpyridin-3-yl)propanamideLacks methyl group on pyridineLower anticancer activity
(3R)-3-Amino-3-(4-methylpyridin-3-yl)propanamideOpposite stereochemistryDifferent interaction dynamics

This comparison highlights the unique structural aspects that influence the biological activity of these compounds .

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